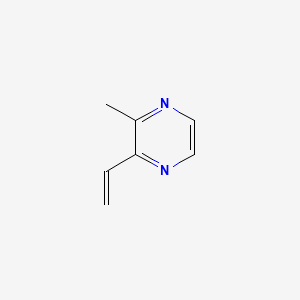

2-Methyl-3-vinylpyrazine

Overview

Description

2-Methyl-3-vinylpyrazine is an organic compound with the molecular formula C7H8N2 . It has an average mass of 120.152 Da and a monoisotopic mass of 120.068748 Da . It is used as a flavoring agent and has an earthy type odor .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms .Physical And Chemical Properties Analysis

This compound is a colorless to pale yellow clear liquid . It has a molecular formula of C7H8N2, an average mass of 120.152 Da, and a monoisotopic mass of 120.068748 Da .Scientific Research Applications

Chemistry and Organic Synthesis

2-Methyl-3-vinylpyrazine and related compounds, like 2- and 3-vinylindoles, are studied for their unique reactivity patterns, particularly in cycloaddition reactions. These compounds serve as dienes and show promise in [4+2] cycloaddition with activated cyclic and acyclic dienophiles under Lewis-acid catalysis or organocatalysis conditions. The research highlights their potential in synthesizing natural compounds and their interaction with methyleneindolinones as dienophiles. These cycloaddition reactions are crucial for developing complex organic molecules, indicating this compound's significance in synthetic organic chemistry (Rossi, Abbiati, & Pirovano, 2017).

Biomedical Engineering

In the realm of biomedical engineering, the structural attributes of this compound-related polymers, like poly(N-methyl-2-vinylpyridinium)-b-poly(ethylene oxide), are examined for their stability and morphology in complex coacervate core micelles (C3Ms). This research provides critical insights into how polymer chain length and salt concentration influence the stability, size, and shape of these micelles. Understanding the behavior of these micelles in aqueous solutions is essential for their application in drug delivery systems and other biomedical applications (van der Kooij et al., 2012).

Food Chemistry and Flavour Analysis

The presence of this compound-related compounds, like 3-alkyl-2-methoxypyrazines (MPs), in grapes and their impact on wine flavor has been extensively reviewed. These compounds contribute to the herbaceous, green, and vegetal sensory attributes of certain wine varieties. Research into the biosynthesis, accumulation, transport, and metabolism of MPs in grapes sheds light on the complex interplay of these compounds in food flavoring, which is crucial for the wine industry and food flavor research (Lei et al., 2018).

Polymer Science and Environmental Engineering

In polymer science and environmental engineering, the interaction of this compound-related compounds with other materials is explored. For instance, crosslinked poly(vinyl alcohol) membranes, where the role of this compound-related compounds might be implicit, are studied for their water treatment applications. The research focuses on the balance between hydrophilicity, thermal and chemical resistance, and the high anti-fouling potential of these membranes. This understanding is crucial for developing efficient and sustainable water treatment technologies (Bolto et al., 2009).

Biochemical Analysis

Biochemical Properties

2-Methyl-3-vinylpyrazine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules, potentially leading to oxidative stress and cellular damage .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, particularly those involved in oxidative stress responses. The compound has been shown to induce the expression of genes associated with antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase. Additionally, this compound can modulate cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. Furthermore, this compound can act as an inhibitor or activator of certain enzymes, thereby modulating their activity. For instance, it has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are often associated with the formation of reactive metabolites and subsequent oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound can also interact with cofactors such as NADPH, which are essential for its metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its lipophilicity and affinity for specific binding sites .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It is often found in the cytoplasm, where it can interact with various cytoplasmic enzymes and proteins. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s subcellular localization is regulated by targeting signals and post-translational modifications .

properties

IUPAC Name |

2-ethenyl-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-3-7-6(2)8-4-5-9-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTVHLKUWSRHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363809 | |

| Record name | 2-Methyl-3-vinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25058-19-9 | |

| Record name | 2-Ethenyl-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25058-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-vinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-vinylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid](/img/structure/B1621123.png)

![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1621142.png)

![Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate](/img/structure/B1621145.png)